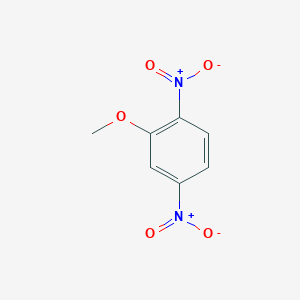

2,5-二硝基苯甲醚

描述

2,4-Dinitroanisole (DNAN) is a low sensitivity organic compound. It has an anisole (methoxybenzene) core, with two nitro groups (–NO 2) attached . It is not explosive itself unless it is mixed with other explosive chemicals in certain ratios . It is one of the insensitive nitroaromatic ingredients increasingly used as a replacement for 2,4,6-trinitrotoluene (TNT) in munitions .

Synthesis Analysis

The synthesis of DNAN has evolved over the years. Although DNAN can be prepared by a number of methods starting with different raw materials, some processes need harsh experimental conditions and involve toxic raw materials, and generate hazardous wastes . The main synthesis methods use chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene (DNCB), and anisole as the starting raw materials .

Molecular Structure Analysis

2,4-Dinitroanisole crystallizes in the monoclinic form. The unit cell has these sizes and angles: a=8.772 Å b=12.645 Å c=15.429 Å 81.89°, cell volume is V=1694 Å 3 . There are eight molecules in each unit cell, with four positions symmetric .

Chemical Reactions Analysis

2,4-Dinitroanisole reacts without heat with a potassium cyanide solution to form a red colored product via the isopurpuric acid reaction . In this cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .

Physical And Chemical Properties Analysis

2,4-Dinitroanisole has a molar mass of 198.134 g·mol −1 . It appears as pale yellow granular crystals or needles . It has a density of 1.336 g/cm 3 and a melting point of 94.5 °C . It is very slightly soluble in water .

科学研究应用

在各种环境中的生物降解

- 在水、土壤和生物反应器中的生物降解:已经证明诺卡氏菌属 sp. JS1661 可以有效地生物降解非无菌土壤、水性介质和流化床生物反应器中的 DNAN,表明在废物处理和生物修复中的潜在应用 (Karthikeyan & Spain,2016 年)。

微生物毒性和环境影响

- 对微生物靶标的毒性:DNAN 的微生物还原会产生 MENA 和 DAAN 等代谢物,它们对不同微生物靶标的影响不同,表明其对环境归宿的影响 (Liang、Olivares、Field 和 Sierra-Alvarez,2013 年)。

好氧生物降解

- 诺卡氏菌属 sp. 菌株 JS1661 的好氧生物降解:该菌株可以好氧降解 DNAN,表明其可用于 DNAN 污染的环境修复 (Fida、Palamuru、Pandey 和 Spain,2014 年)。

吸附和去除

- 颗粒活性炭的吸附:各种改性的颗粒活性炭在从水性介质中去除 DNAN 方面显示出很高的效率,这是减轻其环境影响的关键步骤 (Boddu、Abburi、Fredricksen、Maloney 和 Damavarapu,2009 年)。

生物标志物识别

- 血液和尿液中的生物标志物:对恒河猴的研究确定了 DNAN 暴露的生物标志物,这对于监测人类和动物的暴露至关重要 (Hoyt、Brunell、Kroeck、Hable、Crouse、O'Neill 和 Bannon,2013 年)。

厌氧生物转化

- 厌氧污泥的生物转化:不同的电子供体和温度会影响厌氧污泥对 DNAN 的生物转化,从而为优化废水处理工艺提供见解 (Melo、Menezes、Paraiso、Florêncio、Kato 和 Gavazza,2021 年)。

爆炸配方

- 可熔铸炸药:已经探索了 DNAN 的合成、性质和与其他材料的相容性,以开发不敏感弹药中的低敏感性可熔铸配方 (董海山,2010 年)。

分析方法

环境样品中的定量

- 环境样品中的定量:已经开发出超快液相色谱-串联质谱法,用于灵敏检测土壤和水中的 DNAN,这对于环境监测和修复工作至关重要 (Mu、Shi、Yuan、Karnjanapiboonwong、Burken 和 Ma,2012 年)。

光反应和氧化

- 紫外线激活氧化:研究紫外线/过硫酸盐对 DNAN 降解的动力学、产物和天然光诱导剂的影响,显示其在水处理和污染控制中的潜力 (Yang、Ji、Yang、Wang、Lu、Ferronato 和 Chovelon,2018 年)。

热力学性质

- 雨果尼奥方程和状态方程:了解 DNAN 的朗金-雨果尼奥曲线和 Mie-Grüneisen 状态方程对于模拟其在爆炸应用中的响应至关重要 (Miao、Zhang、Zhou、Wu、Jiang 和 Xing,2019 年)。

土壤生物转化

- 土壤中的转化:研究土壤中 DNAN 的好氧和厌氧生物转化,为 DNAN 污染的环境风险评估和管理策略提供信息 (Olivares、Abrell、Khatiwada、Chorover、Sierra-Alvarez 和 Field,2016 年)。

合作微生物降解

- 微生物降解途径:对假单胞菌属 sp. 和 Rhodococcus imtechensis 菌株在 DNAN 降解中的协同活性进行的研究,突出了使用细菌联合体进行环境生物修复的潜力 (Khan、Pal、Ghosh 和 Cameotra,2013 年)。

生态毒理学评估

- 生态毒性研究:评估 DNAN 与 TNT 的生态毒性的研究有助于了解其环境影响并指导风险管理决策 (Dodard、Sarrazin、Hawari、Paquet、Ampleman、Thiboutot 和 Sunahara,2013 年)。

与亲核试剂的光反应

- 光反应研究:研究 DNAN 与亲核试剂的光反应有助于了解其在环境条件下的化学行为 (Gunst 和 Havinga,1973 年)。

斑马鱼胚胎毒性

- 生物转化产物的毒性:研究 DNAN(生物)转化产物对斑马鱼胚胎的毒性对于评估 DNAN 及其代谢物的生态风险至关重要 (Olivares、Sierra-Alvarez、Abrell、Chorover、Simonich、Tanguay 和 Field,2016 年)。

高级氧化工艺

- UV/H2O2 处理 DNAN:研究 UV/H2O2 氧化处理 DNAN 污染废水的效率,为潜在的水处理方法提供了见解 (Su、Christodoulatos、Smolinski、Arienti、O’Connor 和 Meng,2019 年)。

作用机制

Target of Action

2,4-Dinitroanisole (DNAN) is primarily used as an insensitive explosive . It has replaced trinitrotoluene (TNT) in many melt-cast explosives to improve the safety of ammunition . The primary targets of DNAN are the materials it is designed to detonate .

Mode of Action

DNAN interacts with its targets through a process of thermal decomposition and detonation . The thermal decomposition of DNAN starts at approximately 453 K, producing highly active NO2, which is quickly converted to NO . This results in the formation of a large amount of Ph(OH)(OH2)OCH3+ . The detonation reactions of DNAN are dominated by bimolecular O-transfers .

Biochemical Pathways

The biochemical pathways affected by DNAN primarily involve its thermal decomposition and detonation mechanisms . DNAN has a lower heat of explosion than TNT, which is in accordance with the observation that the activation energies of polynitroaromatic explosives are inversely proportional to their heat of explosion . The inactive –OCH3 group and fewer nitro groups also render DNAN higher thermal stability than TNT .

Pharmacokinetics

It is known that dnan has a significant potential for dermal absorption . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNAN.

Result of Action

The result of DNAN’s action is the release of energy in the form of an explosion . On a molecular level, the thermal decomposition and detonation of DNAN result in the production of various gases and heat . On a cellular level, exposure to DNAN and its metabolites has been found to induce DNA damages in a freshwater crustacean Daphnia carinata .

Action Environment

The action of DNAN can be influenced by environmental factors such as temperature and pressure . For example, the thermal decomposition of DNAN starts at a specific temperature . Additionally, DNAN’s detonation and decomposition can be influenced by the presence of other chemicals . DNAN is also being tested for its environmental persistence and potential effects on water and soil ecosystems .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-methoxy-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBJXSCTPOBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511707 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dinitroanisole | |

CAS RN |

3962-77-4 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

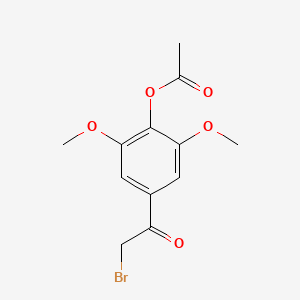

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

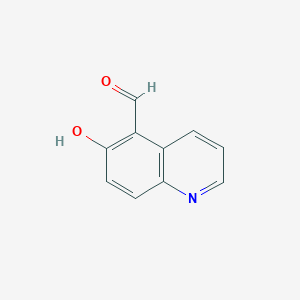

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)

![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)